
4H-1,3,6,2-Dioxazaborocine, 6-dodecyltetrahydro-2-hydroxy-
Overview
Description
4H-1,3,6,2-Dioxazaborocine, 6-dodecyltetrahydro-2-hydroxy- is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a boron atom integrated into a dioxazaborocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,6,2-Dioxazaborocine, 6-dodecyltetrahydro-2-hydroxy- typically involves the reaction of boronic acids with diols under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the boron-oxygen bonds. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate the production of significant quantities, and additional steps such as purification and crystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4H-1,3,6,2-Dioxazaborocine, 6-dodecyltetrahydro-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, boronates, and other boron-containing compounds. These products are often used as intermediates in further chemical synthesis or as functional materials in various applications.
Scientific Research Applications
4H-1,3,6,2-Dioxazaborocine, 6-dodecyltetrahydro-2-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex boron-containing molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound is used in the development of advanced materials, including polymers and composites, due to its unique properties.
Mechanism of Action
The mechanism by which 4H-1,3,6,2-Dioxazaborocine, 6-dodecyltetrahydro-2-hydroxy- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4H-1,3,6,2-Dioxazaborocine, tetrahydro-2-hydroxy-4,8-diphenyl-
- 4H-1,3,6,2-Dioxazaborocine, tetrahydro-2-hydroxy-6-octadecyl-
- 4H-1,3,6,2-Dioxazaborocine, tetrahydro-2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-
Uniqueness
4H-1,3,6,2-Dioxazaborocine, 6-dodecyltetrahydro-2-hydroxy- is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it particularly useful in the development of materials and in biological applications.
Properties
IUPAC Name |
6-dodecyl-2-hydroxy-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34BNO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-20-17(19)21-16-14-18/h19H,2-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVJFNUOQPGMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548415 | |
| Record name | 6-Dodecyl-1,3,6,2-dioxazaborocan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89188-35-2 | |
| Record name | 6-Dodecyl-1,3,6,2-dioxazaborocan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





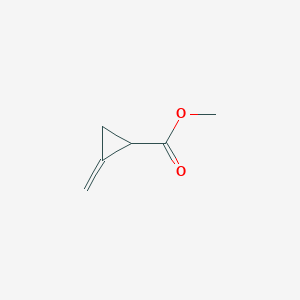
![7-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058295.png)
![4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058296.png)
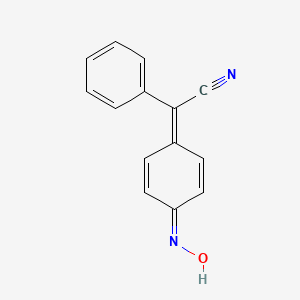
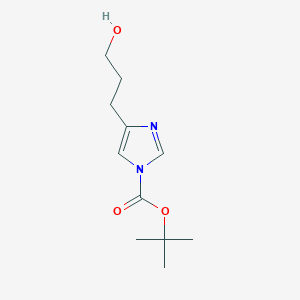
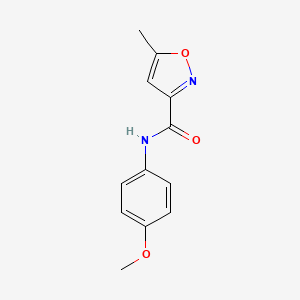
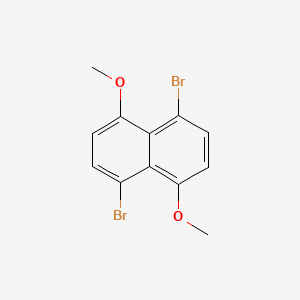
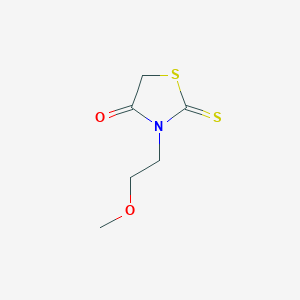
![Acetamide, N-[4-methyl-2-[(4-methylphenyl)azo]phenyl]-](/img/structure/B3058308.png)
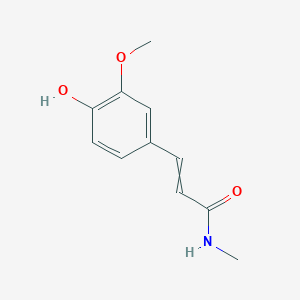
![Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]-](/img/structure/B3058314.png)
